molecular formula C11H10O6 B1296522 3,5-Diacetoxybenzoic acid CAS No. 35354-29-1

3,5-Diacetoxybenzoic acid

Cat. No. B1296522
CAS RN: 35354-29-1
M. Wt: 238.19 g/mol
InChI Key: QBTDQJMLMVEUTQ-UHFFFAOYSA-N
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Description

3,5-Diacetoxybenzoic acid is a chemical compound with the CAS Number: 35354-29-1. It has a molecular weight of 238.2 and its IUPAC name is 3,5-bis(acetyloxy)benzoic acid .


Synthesis Analysis

The synthesis of 3,5-diacetoxybenzoic acid involves the reaction of 3,5-dihydroxybenzoic acid with acetic anhydride in the presence of pyridine . The reaction conditions include stirring the mixture at room temperature for 2 hours .


Molecular Structure Analysis

The molecular structure of 3,5-Diacetoxybenzoic acid is represented by the formula C11H10O6 . The InChI code for the compound is 1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

3,5-Diacetoxybenzoic acid is a solid substance. It has a boiling point of 408.4°C at 760 mmHg and a melting point of 158-160°C . The compound is stored in a dry room at normal temperature .

Scientific Research Applications

1. Polymer Synthesis

3,5-Diacetoxybenzoic acid has been utilized in the synthesis of hyperbranched polyesters. Kricheldorft et al. (1995) demonstrated the polycondensation of 3,5-Diacetoxybenzoic acid and its trimethylsilyl ester to produce soluble hyperbranched polyesters, even at high temperatures like 280 °C. This process is significant in the creation of star-shaped hyperbranched polyesters, which can vary in molecular weight depending on the feed ratios of monomer and comonomer (Kricheldorft, Stoeber, & Luebbers, 1995). A subsequent reinvestigation by Kricheldorf et al. (2004) found that 3,5-Diacetoxybenzoic acid, when polycondensed at 200-250 °C, produced cyclic hyperbranched polyesters, with the content of these polyesters increasing at higher molecular weights (Kricheldorf, Hobzova, Schwarz, & Schultz, 2004).

Safety And Hazards

3,5-Diacetoxybenzoic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

While specific future directions for 3,5-Diacetoxybenzoic acid are not mentioned in the available literature, research into similar compounds suggests potential applications in various fields, including medicine and environmental science .

properties

IUPAC Name

3,5-diacetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTDQJMLMVEUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145087-21-4
Record name Benzoic acid, 3,5-bis(acetyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145087-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50337196
Record name 3,5-Diacetoxybenzoic acid
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Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diacetoxybenzoic acid

CAS RN

35354-29-1
Record name 3,5-Diacetoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diacetoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

50 g of 3,5-dihydroxybenzoic acid are suspended in 132.2 g of acetic anhydride and heated to 50°. After the addition of 15 drops of concentrated H2SO4, the resulting solution is stirred for 1 hour at 60°. The reaction mixture is poured onto ice and extracted with CH2Cl2. The combined organic phases are washed 3 times with H2O, dried over Na2SO4 and concentrated by evaporation. The residue is crystallised from ether and yields 3,5-diacetoxybenzoic acid having a melting point of 140°-145°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
132.2 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dihydroxybenzoic acid (7.71 g, 50 mmol) in EtOAc (110 mL) were added acetic anhydride (12.25 mL, 130 mmol) and pyridine (8.08 mL, 100 mmol) in an ice-water bath under a nitrogen atmosphere. The mixture was stirred at 0° C. for 40 min and then stirred at ambient temperature for 4 h. 98% Formic acid (2.36 mL, 60 mmol) was added and the resulting mixture was stirred for 1 h. Then, it was poured into water and extracted with EtOAc. The organic phase was washed with water and brine, dried over Na2SO4, filtered, and evaporated in vacuo. Purification of the residue via recrystallization from n-heptane/EtOAc provided 3,5-diacetoxybenzoic acid (8.97 g, 75.3%) as white solid. Data are: 1H NMR (CDCl3, 300 MHz) δ 12.1 (bs, 1H), 7.73 (d, 2H), 7.21 (t, 1H), 2.32 (s, 6H); 13C NMR (CDCl3, 75 MHz) δ 170.4, 169.0, 151.2, 131.5, 121.3, 121.0, 21.2; mp=161-162° C.; HRMS (EI+) found 238.0475 M+, calcd 238.0477 for C11H10O6; Anal. Calcd for C11H10O6: C, 55.47; H, 4.23. Found: C, 55.62; H, 4.37.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
12.25 mL
Type
reactant
Reaction Step One
Quantity
8.08 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3,5-Dihydroxybenzoic acid (7.2 g, 50 mM) was dissolved in 11 ml of acetic anhydride. To the resulting solution were added 5 drops of sulfuric acid, followed by stirring at room temperature for 20 minutes. Subsequently, 10 g of ice was added and 12 ml of 1N hydrochloric acid was then added. After sonication, a precipitated crystal was recovered by filtration. Washing the crystal with toluene gave 3,5-diacetoxybenzoic acid (10.23 g). The obtained 3,5-diacetoxybenzoic acid (2.38 g, 10 mM) was dissolved in 5 ml of SOCl2 and the solution was heated under reflux at 80° C. for 1 hour. The solvent SOCl2 was distilled off under reduced pressure to yield 3,5-diacetoxybenzoyl chloride (2.44 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
HR Kricheldorf, R Hobzova, G Schwarz… - Journal of Polymer …, 2004 - Wiley Online Library
3,5‐Diacetoxybenzoic acid was polycondensed at temperatures in the range of 200–250 C either in the absence of a catalyst or with addition of MgO or SnCl 2 . The highest molecular …
Number of citations: 18 onlinelibrary.wiley.com
HR Kricheldorft, O Stoeber, D Luebbers - Macromolecules, 1995 - ACS Publications
3, 5-Diacetoxybenzoic acid and its trimethylsilyl ester were polycondensed inbulk at various temperatures to optimize the reaction conditions. Whereas polycondensations of the free …
Number of citations: 93 pubs.acs.org
SR Turner, BI Voit, TH Mourey - Macromolecules, 1993 - ACS Publications
This report describes the synthesis of all-aromatic hyperbranched polyesters with phenol and acetate end groups. The synthesis was based on the melt condensation of tbe A¡ B …
Number of citations: 381 pubs.acs.org
HR Kricheldorf, O Stöber… - … Chemistry and Physics, 1995 - Wiley Online Library
Randomly branched (hyperbranched) Poly(3‐hydroxybenzoate), poly(3‐Hybe), was prepared by polycondensation of silylated 3‐acetoxybenzoic acid with either silylated 3,5‐…
Number of citations: 46 onlinelibrary.wiley.com
HS Rho, HS Baek, JW You, SJ Kim… - Bulletin of the Korean …, 2007 - koreascience.kr
Materials and Methods Chemistry. The synthetic pathway of compound 2 is shown in Scheme 1. The starting material, 3, 5-dihydroxybenzoic acid 3 was reacted with acetic anhydride in …
Number of citations: 15 koreascience.kr
T Ichimori, K Mizuma, T Uchida… - Journal of applied …, 2013 - Wiley Online Library
Poly(p‐oxybenzoyl) (POB) precipitates prepared by reaction‐induced phase separation during copolymerization exhibit wide variety of morphologies such as fibril, needle, slab, spindle…
Number of citations: 23 onlinelibrary.wiley.com
K Kimura, S Kohama, S Kondoh… - Journal of Polymer …, 2005 - Wiley Online Library
Polymerization of 4‐acetoxybenzoic acid (ABA) with 3,5‐diacetoxybenzoic acid (DABA) was examined to control the morphology of poly(p‐oxybenzoyl) (POB). Polymerizations were …
Number of citations: 7 onlinelibrary.wiley.com
K Kimura, S Kohama, S Kondoh, Y Yamashita… - …, 2004 - ACS Publications
Polymerization of 4-acetoxybenzoic acid (ABA) with 3,5-diacetoxybenzoic acid (DABA) was examined to create a novel morphology of poly(p-oxybenzoyl) (POB) by means of the phase …
Number of citations: 17 pubs.acs.org
SR Turner, F Walter, BI Voit, TH Mourey - Macromolecules, 1994 - ACS Publications
Melt condensation of 5-acetoxyisophthalic acid (1) and 5-(2-hydroxyethoxy) isophthalic acid (4) yielded hyperbranched aromatic polyesters with carboxylic acid terminal groups. The …
Number of citations: 257 pubs.acs.org
OS CH, HN OH - researchgate.net
Experimental procedures for the conventional synthesis of the amide selectophore 3, 5-dihydroxy-N-(4-hydroxyphenyl) benzamide 3 described below have been adapted from …
Number of citations: 1 www.researchgate.net

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